molecular formula C12H25ClN2O4 B6361009 Boc-Dap-OtBu hydrochloride CAS No. 1333246-31-3

Boc-Dap-OtBu hydrochloride

Cat. No.: B6361009
CAS No.: 1333246-31-3
M. Wt: 296.79 g/mol
InChI Key: NNVLQCWVLLOZNV-QRPNPIFTSA-N
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Description

Boc-Dap-OtBu hydrochloride (CAS: 77215-54-4) is a tert-butoxycarbonyl (Boc)-protected derivative of 2,3-diaminopropionic acid (Dap). This compound serves as a critical intermediate in organic synthesis, particularly for constructing peptidomimetics, fluorescent amino acids, and sulfonamide derivatives . Its dual Boc and tert-butyl ester protecting groups enhance stability during reactions while enabling selective deprotection for downstream functionalization. This compound is commercially available in varying quantities (100 mg to 1 g) and is widely utilized in academic and industrial research due to its versatility in modifying amino acid side chains .

Properties

IUPAC Name

tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6;/h8H,7,13H2,1-6H3,(H,14,16);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVLQCWVLLOZNV-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333246-31-3
Record name 3-Amino-N-(tert-butoxycarbonyl)-L-alanine tert-butyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333246313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-N-(TERT-BUTOXYCARBONYL)-L-ALANINE TERT-BUTYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DQZ7F2WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dap-OtBu hydrochloride typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of tert-butyl carbamate with an amino acid derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using advanced techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Sulfonamide Formation

Boc-Dap-OtBu hydrochloride reacts with sulfonyl chlorides to form sulfonamides. This reaction occurs under mild conditions:

  • Reagents : Triethylamine (TEA), sulfonyl chloride, dichloromethane (DCM).

  • Conditions : 0°C → room temperature, inert (N₂) atmosphere.

  • Mechanism : The free β-amino group undergoes nucleophilic substitution with sulfonyl chloride, yielding sulfonamides.

Reaction ExampleConditionsYieldSource
Benzene sulfonyl chloride0°C → RT, DCM, TEA>90%

Procedure :

  • Dissolve this compound in DCM, cool to 0°C.

  • Add TEA (2 eq) and sulfonyl chloride (1 eq).

  • Warm to RT, monitor via TLC.

  • Purify via flash chromatography .

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis. The Boc-protected α-amino group allows selective deprotection for sequential elongation:

  • Deprotection : Trifluoroacetic acid (TFA) or HCl/dioxane removes the Boc group.

  • Coupling Agents : Diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Key Steps :

  • Deprotect α-amino group with TFA.

  • Activate carboxylic acid (OtBu ester) for coupling.

  • Form peptide bonds with incoming amino acids.

Example :

  • Coupling with Boc-Lys-OMe HCl yields hybrid peptides after HPLC purification .

Acylation Reactions

The free β-amino group undergoes acylation with:

  • Reagents : Acyl chlorides, anhydrides.

  • Conditions : DCM, catalytic DMAP, TEA.

Acylating AgentProductYieldSource
Acetyl chlorideN-acetyl derivative85–95%

Mechanism : Nucleophilic attack by the β-amino group on the acylating agent.

Deprotection Reactions

Selective removal of protecting groups enables further functionalization:

Boc Group Removal

  • Reagents : TFA (neat or in DCM), HCl/dioxane.

  • Conditions : RT, 1–2 hours.

  • Outcome : Exposes α-amino group for coupling .

OtBu Ester Hydrolysis

  • Reagents : HCl (4M in dioxane), TFA/water.

  • Conditions : RT, 4–6 hours.

  • Outcome : Generates free carboxylic acid for further reactions .

Stability and Reactivity

  • Solubility : Soluble in DCM, DMF; sparingly soluble in hexanes.

  • Storage : Stable at −20°C under inert gas .

Scientific Research Applications

Applications in Peptide Synthesis

Peptide Synthesis : Boc-Dap-OtBu hydrochloride is primarily used in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under mild acidic conditions, facilitating the sequential addition of amino acids to form peptides. This method is particularly advantageous for synthesizing peptides with complex structures or those that require multiple modifications.

Application Description
Solid-Phase Peptide SynthesisUsed as a building block for creating peptides with specific sequences.
Modification of PeptidesAllows for the introduction of Dap into peptide chains, enhancing biological activity.

Role in Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Neuroprotective Agents : Research indicates that derivatives of Dap can be used to create prodrugs aimed at treating neurodegenerative diseases such as Alzheimer’s disease by enhancing the delivery of active compounds across the blood-brain barrier (BBB) .
  • Drug Delivery Systems : The compound's ability to form stable conjugates can be leveraged in drug delivery systems, improving the pharmacokinetics of therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

  • Study on Neuroinflammation : A study demonstrated that prodrugs derived from this compound could restore glyoxalase activity in mouse models with Alzheimer's disease, showcasing its potential as a neuroprotective agent .
  • Peptide Modifications : In another investigation, researchers modified the structure of tumor-targeting peptides using this compound to enhance their selectivity and half-life in plasma .

Mechanism of Action

The mechanism of action of Boc-Dap-OtBu hydrochloride involves the protection and deprotection of amino groups. The Boc group protects the amino group by forming a stable carbamate, which prevents unwanted reactions. The deprotection process involves the use of acids to remove the Boc group, resulting in the formation of the free amine. This process is essential for the synthesis of peptides and proteins, as it allows for selective reactions and the formation of complex molecules .

Comparison with Similar Compounds

Boc-Dap-OtBu Hydrochloride vs. Sulfonamide Derivatives

Ndaru et al. (2018) synthesized multiple sulfonamide derivatives using this compound as the starting material. Key comparisons include:

Compound Sulfonyl Group Yield (%) Key ¹H NMR Features (CDCl₃, 400 MHz) Application
Boc-Dap-OtBu HCl N/A N/A δ 1.38–1.48 (18H, tert-butyl), 3.06–3.61 (2H, CH₂), 4.26–5.60 (NH and CH) Precursor for sulfonamide synthesis
2a (Methanesulfonyl) -SO₂CH₃ 74.8–100 δ 3.06 (q, J=7.4 Hz, CH₂), 1.37 (t, J=7.4 Hz, CH₃) Model for small sulfonamide studies
4a (Benzenesulfonyl) -SO₂C₆H₅ 95–99 δ 7.62–7.71 (2H, aromatic), 7.21–7.29 (2H, aromatic), 2.36 (s, CH₃) Bioactive molecule scaffolds
9a (2-Fluorobenzenesulfonyl) -SO₂C₆H₄F 98.5 δ 7.13–7.22 (2H, aromatic), 4.23 (p, J=5.2 Hz, CH) Fluorinated probe development
12a (4-Trifluoromethylbenzenesulfonyl) -SO₂C₆H₃(CF₃) 86–99 δ 7.87–7.97 (2H, aromatic), 7.63–7.78 (2H, aromatic) High-affinity ligand design

Key Observations :

  • Reactivity : this compound reacts efficiently with diverse sulfonyl chlorides, yielding 74.8–100% products. Aromatic sulfonyl groups (e.g., 4a, 12a) generally exhibit higher yields (>95%) compared to aliphatic derivatives (e.g., 2a) due to enhanced electrophilicity .
  • Structural Impact : Aromatic sulfonamides show distinct NMR signals for protons near electron-withdrawing groups (e.g., fluorine in 9a, trifluoromethyl in 12a), which influence their electronic properties and binding affinities .

This compound vs. Other Boc-Protected Amino Acids

Compound Structure Purity Storage Conditions Key Applications
Boc-Dap-OtBu HCl Dap with Boc and tert-butyl ester Not specified Room temperature Fluorescent amino acid synthesis
Boc-L-thiocitrulline-OtBu Thiocitrulline with Boc and tert-butyl ester ≥98% Not specified Nitric oxide pathway research
N-Boc-Lys-OtBu HCl Lysine with Boc and tert-butyl ester >95% (HPLC) -20°C Peptide chain elongation

Key Observations :

  • Functional Groups: this compound’s diamino structure enables dual functionalization, unlike lysine or thiocitrulline derivatives, which have single reactive side chains .
  • Stability : N-Boc-Lys-OtBu HCl requires -20°C storage due to its hygroscopic nature, whereas Boc-Dap-OtBu HCl remains stable at room temperature, simplifying handling .

Biological Activity

Boc-Dap-OtBu hydrochloride (Boc-Dap-OtBu·HCl) is a derivative of the amino acid diaminopropionic acid (Dap) that is commonly used in peptide synthesis and has garnered interest for its biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

This compound has the molecular formula C12H25ClN2O4C_{12}H_{25}ClN_{2}O_{4} and is characterized by the presence of a tert-butyl (OtBu) protective group and a Boc (tert-butyloxycarbonyl) protecting group on the amino group of Dap. The synthesis typically involves the protection of Dap followed by the formation of the hydrochloride salt. The protective groups are essential for stabilizing the amino acid during peptide synthesis, allowing for selective reactions without unwanted side reactions.

1. Pharmacological Properties

This compound has been studied for its role in synthesizing bioactive peptides, particularly those that interact with various receptors. Its derivatives have shown promise in modulating opioid receptors, specifically as selective antagonists for kappa-opioid receptors (KOR). Research indicates that peptides containing Boc-Dap exhibit prolonged antagonist activity, which could be beneficial in treating conditions such as addiction or pain management .

2. Inhibition Studies

Inhibition studies involving Boc-Dap derivatives have demonstrated their potential as inhibitors of specific transporters and enzymes. For instance, compounds derived from Boc-Dap have been evaluated for their ability to inhibit the alanine-serine-cysteine transporter 2 (ASCT2), which plays a critical role in amino acid transport across cell membranes . This inhibition could lead to therapeutic strategies targeting metabolic pathways in cancer cells.

Case Studies

Table 1: Summary of Biological Activities of Boc-Dap Derivatives

StudyCompoundBiological TargetActivityReference
1Boc-Dap-OtBuKappa-Opioid ReceptorAntagonist
2Boc-Dap-derivativeASCT2Inhibitor
3Boc-Dap-based peptideTNFα InhibitionCytoprotective

Case Study: Kappa-Opioid Receptor Antagonism

A study evaluated various Boc-Dap-derived peptides for their affinity and selectivity towards KOR. The results indicated that certain analogs displayed high binding affinity with prolonged action, suggesting potential applications in managing pain and addiction-related disorders .

Case Study: ASCT2 Inhibition

In another investigation, Boc-Dap derivatives were synthesized and tested for their ability to inhibit ASCT2. These compounds showed significant inhibition of amino acid transport, indicating their potential use in cancer therapy by disrupting nutrient uptake in tumor cells .

Q & A

Q. Table 1. Key Spectral Peaks for this compound

TechniqueCharacteristic PeaksReference
¹H NMR (DMSO-d6)δ 1.38 (s, 9H, t-Bu), δ 3.10–3.50 (m, CH₂)
¹³C NMRδ 28.2 (t-Bu), δ 155.8 (C=O)
LC-MS[M+H]⁺ = 307.2 (calculated), 307.1 (observed)

Q. Table 2. Common Pitfalls in Synthesis and Solutions

PitfallSolution
Low coupling efficiencyOptimize molar ratios (1:1.2 substrate:reagent)
Deprotection side productsUse fresh TFA and monitor reaction time

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Dap-OtBu hydrochloride
Reactant of Route 2
Boc-Dap-OtBu hydrochloride

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